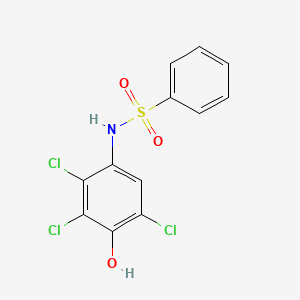

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide” is a chemical compound . Unfortunately, there is not much specific information available about this compound in the sources I found.

Synthesis Analysis

The synthesis of “this compound” is not explicitly mentioned in the sources I found .Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly provided in the sources I found .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .科学的研究の応用

Novel Scaffolds for Progesterone Receptor Antagonists

N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as a novel class of nonsteroidal progesterone receptor (PR) antagonists. This innovation introduces the benzenesulfonanilide skeleton as a fresh scaffold, distinguishing it from other nonsteroidal PR antagonists and providing a basis for developing selective PR modulators for treating conditions like uterine leiomyoma and breast cancer (Yamada et al., 2016).

High-affinity Inhibitors of Kynurenine 3-hydroxylase

Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides has led to the discovery of high-affinity inhibitors for kynurenine 3-hydroxylase, an enzyme implicated in the kynurenine pathway and associated with neurodegenerative diseases. These inhibitors, such as compounds 16 and 20, show promise for detailed investigation into the pathophysiological roles of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Design and Bioactivity of Pyrazolyl Benzenesulfonamides

A study focused on synthesizing 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides evaluated their cytotoxic and carbonic anhydrase inhibitory effects. Compound 4 emerged as a lead compound for novel anticancer agents, demonstrating the potential of this chemical framework for therapeutic applications (Gul et al., 2016).

Cognitive Enhancing Properties of SB-399885

SB-399885, a 5-HT6 receptor antagonist, has been identified for its cognitive enhancing properties in aged rat models. This discovery outlines the potential of benzenesulfonamide derivatives in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Microwave-assisted Synthesis and Bioevaluation

A study on the microwave-assisted synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives evaluated their cytotoxic activities and inhibitory effects, highlighting the potential of these compounds in medical chemistry and drug development (Gul et al., 2017).

作用機序

Target of Action

The primary target of N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . This enzyme is overexpressed in many solid tumors , making it a useful target for the discovery of novel antiproliferative agents .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to changes in gene expression .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to a significant modification in pH within the tumor microenvironment .

Pharmacokinetics

The compound’s cellular uptake was studied using an hplc method on the active compounds .

Result of Action

The inhibition of CA IX by this compound results in significant anti-proliferative activity against certain cancer cell lines . For instance, it showed a significant inhibitory effect against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, it was able to induce apoptosis in MDA-MB-231 cells .

Action Environment

It’s worth noting that the tumor microenvironment, characterized by hypoxia and a shift to anaerobic glycolysis, plays a significant role in the compound’s mechanism of action .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO3S/c13-8-6-9(10(14)11(15)12(8)17)16-20(18,19)7-4-2-1-3-5-7/h1-6,16-17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZKHPFZSKTMOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2Cl)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2822078.png)

![(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2822080.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)

![1-[Bromo(phenyl)methyl]-4-fluorobenzene](/img/structure/B2822083.png)

![1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-](/img/structure/B2822084.png)

![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2822094.png)

![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2822095.png)